![molecular formula C18H13N5O B5563491 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5563491.png)
2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
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Overview
Description
2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a pyrroloquinoxaline derivative and has been shown to exhibit various biological and pharmacological activities.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with various cellular targets. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and apoptosis in cancer cells. Additionally, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been reported to exhibit antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile in lab experiments include its high yield and purity, as well as its potential therapeutic applications. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
For research include the optimization of the synthesis method, elucidation of the mechanism of action, and investigation of potential therapeutic applications.
Synthesis Methods
The synthesis of 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves the reaction of 2,3-dichloroquinoxaline with 4-methoxyaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a coupling reaction with ethyl cyanoacetate to yield the final product. This method has been reported to have a high yield and purity and is suitable for large-scale production.
Scientific Research Applications
2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been reported to have antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-amino-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c1-24-12-8-6-11(7-9-12)23-17(20)13(10-19)16-18(23)22-15-5-3-2-4-14(15)21-16/h2-9H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKAOHKIXLTTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile |
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